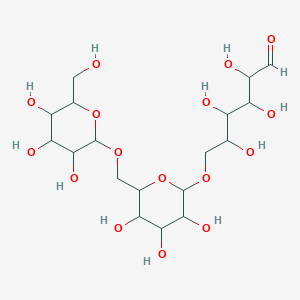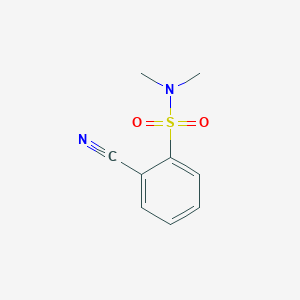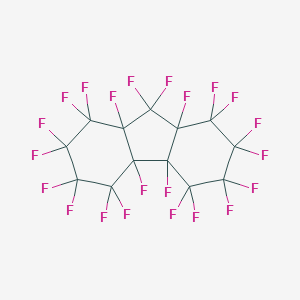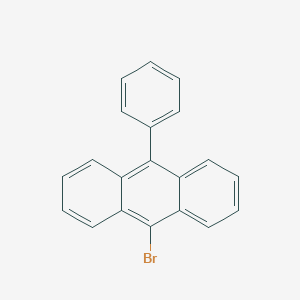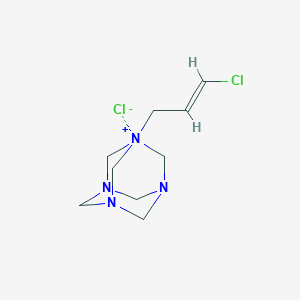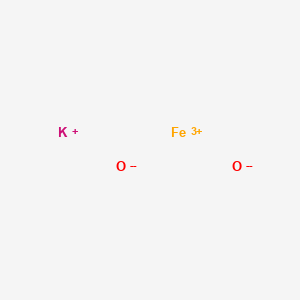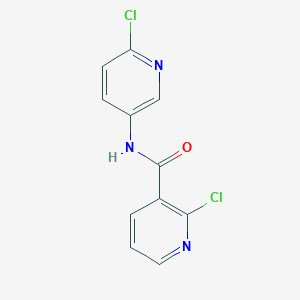
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide, also known as CC-115, is a small molecule inhibitor that targets the mTOR pathway. It has been developed as a potential treatment for various diseases, including cancer, autoimmune disorders, and metabolic disorders.
Wirkmechanismus
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide targets the mTOR pathway, which is a key regulator of cell growth, metabolism, and survival. Specifically, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide inhibits both mTORC1 and mTORC2 complexes, which are involved in different cellular functions. By inhibiting the mTOR pathway, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide reduces cell proliferation, induces cell death, and modulates immune responses.
Biochemische Und Physiologische Effekte
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects in preclinical models. In cancer, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide reduces tumor cell proliferation, induces cell death, and inhibits angiogenesis. In autoimmune disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide reduces inflammation and immune cell activation. In metabolic disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide improves glucose metabolism and reduces insulin resistance.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the mTOR pathway. However, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide also has some limitations, including its low solubility, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide research, including its clinical development as a potential treatment for cancer, autoimmune disorders, and metabolic disorders. Additionally, further studies are needed to explore the optimal dosing and scheduling of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide, as well as its potential combination with other therapies. Furthermore, the potential side effects of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide need to be thoroughly investigated to ensure its safety and efficacy in clinical settings.
Conclusion
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide is a promising small molecule inhibitor that targets the mTOR pathway and has potential applications in cancer, autoimmune disorders, and metabolic disorders. Its synthesis method has been optimized to produce high yields and purity, and it has been extensively studied in preclinical models. Further research is needed to explore its clinical potential and safety.
Synthesemethoden
The synthesis of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide involves the condensation of 2-chloro-3-cyanopyridine and 6-chloro-3-aminopyridine in the presence of a base. The resulting intermediate is then reacted with 2-chloroacetyl chloride to yield 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide. This synthesis method has been optimized to produce high yields and purity of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been extensively studied in preclinical models and has shown promising results in various diseases. In cancer, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to inhibit tumor growth and metastasis in multiple cancer types, including breast, lung, and prostate cancer. In autoimmune disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to reduce inflammation and disease severity in animal models of multiple sclerosis and rheumatoid arthritis. In metabolic disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to improve glucose metabolism and reduce insulin resistance in animal models of type 2 diabetes.
Eigenschaften
CAS-Nummer |
152038-51-2 |
|---|---|
Produktname |
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide |
Molekularformel |
C11H7Cl2N3O |
Molekulargewicht |
268.1 g/mol |
IUPAC-Name |
2-chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H7Cl2N3O/c12-9-4-3-7(6-15-9)16-11(17)8-2-1-5-14-10(8)13/h1-6H,(H,16,17) |
InChI-Schlüssel |
KLBOLVOJHSLGII-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CN=C(C=C2)Cl |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CN=C(C=C2)Cl |
Synonyme |
2-Chloro-N-(2'-chloro-5'-pyridinyl)pyridine-3-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



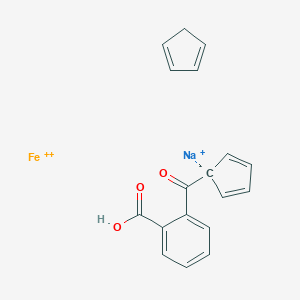
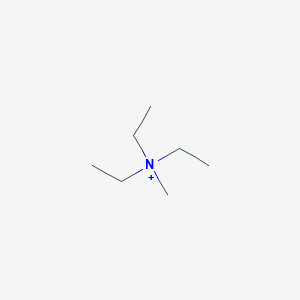

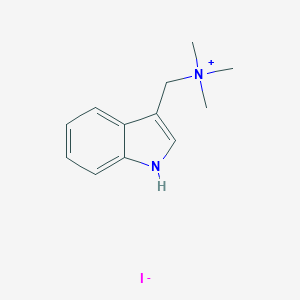

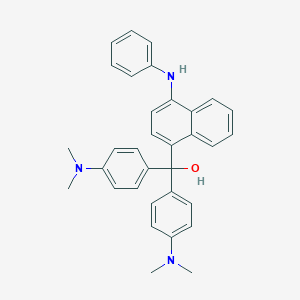
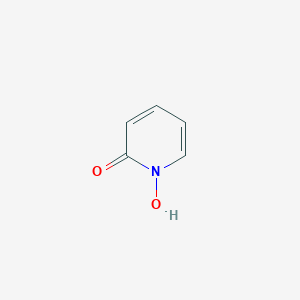
![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)
